molecular formula C17H18N4O2 B11002394 N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11002394
M. Wt: 310.35 g/mol
InChI Key: YQZPHKWIFXOPQI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide, also known by its chemical structure C₁₈H₁₉N₅O₂, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-aminobutanoic acid with 4-methoxybenzoyl chloride, followed by cyclization with triazolopyridine. The detailed steps include:

  • Acylation Reaction:

    • 4-Aminobutanoic acid reacts with 4-methoxybenzoyl chloride to form the amide intermediate.
    • The reaction occurs under mild conditions and yields the desired amide.
  • Cyclization:

    • The amide intermediate undergoes cyclization with triazolopyridine.
    • The triazole ring forms, resulting in N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide.

Industrial Production:

Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. Manufacturers ensure high yields and purity for commercial use.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major Products:

The specific products depend on reaction conditions and substituents. For example:

  • Oxidation may yield carboxylic acid derivatives.
  • Reduction could lead to amine derivatives.
  • Substitution may modify the phenyl ring.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in material science or as a building block for other compounds.

Mechanism of Action

The precise mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to its triazolopyridine moiety, similar compounds include:

    Other Triazolopyridines: Explore related structures with varying substituents.

    Phenylbutanamides: Compare with other amides containing phenyl rings.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H18N4O2/c1-23-14-10-8-13(9-11-14)18-17(22)7-4-6-16-20-19-15-5-2-3-12-21(15)16/h2-3,5,8-12H,4,6-7H2,1H3,(H,18,22)

InChI Key

YQZPHKWIFXOPQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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